Phenyl(thiazol-4-yl)methanol

Catalog No.
S8161908
CAS No.
M.F
C10H9NOS
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl(thiazol-4-yl)methanol

Product Name

Phenyl(thiazol-4-yl)methanol

IUPAC Name

phenyl(1,3-thiazol-4-yl)methanol

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C10H9NOS/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7,10,12H

InChI Key

DVYUNZJAAKAZSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CSC=N2)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CSC=N2)O

Phenyl(thiazol-4-yl)methanol, also known as (3-phenyl-1,2-thiazol-4-yl)methanol, is an organic compound characterized by its thiazole and phenyl functional groups. Its molecular formula is C10H9NOS, and it has a molecular weight of 191.25 g/mol. The compound features a thiazole ring substituted at the 4-position with a hydroxymethyl group and at the 3-position with a phenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activity.

  • Oxidation: The hydroxymethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid.
  • Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the phenyl and thiazole rings, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and halogens or alkyl halides for substitution reactions.

Research indicates that phenyl(thiazol-4-yl)methanol exhibits significant biological activities. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. For example, compounds containing thiazole rings have shown effectiveness in inhibiting microbial growth, making them candidates for antimicrobial agents .

The synthesis of phenyl(thiazol-4-yl)methanol typically involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions. A common method employs potassium hydroxide in ethanol as a base, with the reaction mixture stirred at room temperature to facilitate the formation of the desired product. This synthetic route can be optimized for higher yields using continuous flow reactors in industrial settings .

Phenyl(thiazol-4-yl)methanol has various applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
  • Biology: The compound is investigated for its potential use in drug development, especially in creating new therapeutic agents.
  • Industry: It finds utility in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties .

Studies on phenyl(thiazol-4-yl)methanol have focused on its interaction with biological targets. For instance, its mechanism of action may involve binding to specific enzymes or receptors that are crucial in microbial growth inhibition. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins, enhancing its biological efficacy .

Several compounds share structural similarities with phenyl(thiazol-4-yl)methanol. Here are some notable examples:

Compound NameStructureUnique Features
(2-Phenylthiazol-4-yl)methanolStructureSubstituted at the 2-position; different reactivity.
(4-Phenylthiazol-2-yl)methanolStructureSubstituted at the 4-position; altered biological activity.
(2-(3-Amino-phenyl)-thiazol-4-yl)methanolStructureContains an amino group; potential for enhanced solubility.

Uniqueness

Phenyl(thiazol-4-yl)methanol is distinct due to its specific substitution pattern on the thiazole ring. This configuration significantly influences its chemical reactivity and biological activity compared to similar compounds. Its pharmacokinetic and pharmacodynamic properties may also differ from those of other thiazole derivatives, making it a valuable candidate for further research and development .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.04048508 g/mol

Monoisotopic Mass

191.04048508 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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